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Compound of Interest

4-(4-Chlorophenyl)-3-
Compound Name:
methoxybenzoic acid

CAS No.: 1261906-03-9

Cat. No.: B6399675

Get Quote

Technical Profile: 4-(4-Chlorophenyl)-3-
methoxybenzoic Acid

Role: Key Intermediate for USP30 Inhibitors & Biphenyl Scaffolds IUPAC Name: 4'-Chloro-3-
methoxy[1,1'-biphenyl]-4-carboxylic acid

Executive Summary

4-(4-Chlorophenyl)-3-methoxybenzoic acid is a functionalized biphenyl carboxylic acid
serving as a high-value building block in drug discovery. Its structural core—a biphenyl system
decorated with a polar carboxyl head, a lipophilic chlorine tail, and a sterically significant
methoxy group—makes it an ideal scaffold for protein-protein interaction inhibitors.

Most notably, this compound has emerged as a validated intermediate in the synthesis of
Ubiquitin Specific Peptidase 30 (USP30) inhibitors, which are currently under investigation for
treating neurodegenerative diseases (e.g., Parkinson’s) and regulating mitophagy
(mitochondrial quality control).
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Chemical Identity & Structural Analysis

The compound is defined by its biphenyl core, which provides a rigid linker system often used
to span hydrophobic pockets in enzyme active sites.

hvsicochemical bl

Property Value | Description

Common Name 4-(4-Chlorophenyl)-3-methoxybenzoic acid

4'-Chloro-3-methoxy[1,1'-biphenyl]-4-carboxylic

IUPAC Name )
acid
Molecular Formula C14H11CIO3
Molecular Weight 262.69 g/mol
Not widely listed in public catalogs; often
CAS Number referenced by internal codes or as "Intermediate
1" in patents (e.g., WO2016156816).
Predicted LogP 3.8 £ 0.4 (Lipophilic)
Predicted pKa 4.1 £ 0.2 (Carboxylic acid)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Rotatable Bonds 2 (Biphenyl bond, Methoxy bond)

Structural Logic

e 4-Chlorophenyl Group (Tail): The chlorine atom at the para position blocks metabolic
oxidation (CYP450 attack) and increases lipophilicity, enhancing membrane permeability.

o 3-Methoxy Group (Core): This substituent introduces a steric clash with the adjacent phenyl
ring, forcing the biphenyl system into a twisted, non-planar conformation (dihedral angle ~35-
50°). This "twist" is often critical for selectivity in enzyme binding pockets.

o Carboxylic Acid (Head): Serves as the primary handle for further functionalization (amide
coupling) or as a polar anchor interacting with arginine/lysine residues in target proteins.
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Synthetic Methodology

The synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid relies on the Suzuki-Miyaura
Cross-Coupling reaction. This pathway is preferred for its high tolerance of functional groups
and scalability.

Validated Synthetic Protocol

Objective: Synthesis of 4-(4-Chlorophenyl)-3-methoxybenzoic acid from Methyl 4-bromo-3-
methoxybenzoate.

Phase A: Cross-Coupling

e Reagents:

o Substrate: Methyl 4-bromo-3-methoxybenzoate (1.0 eq)[1]

o

Coupling Partner: 4-Chlorophenylboronic acid (1.2 eq)

[e]

Catalyst: Pd(PPhs)a (3-5 mol%) or Pd(dppf)Cl2 for tougher substrates.

o

Base: Na2COs or K2COs (3.0 eq).

[¢]

Solvent: 1,4-Dioxane : Water (2:1 ratio).[2]

e Procedure:

[e]

Degas the solvent mixture with N2z for 15 minutes (Critical for Pd(0) stability).

o

Add substrate, boronic acid, and base.[1][2]

[¢]

Add catalyst under inert atmosphere.[2]

[e]

Heat to 90°C for 4-12 hours. Monitor by TLC/LC-MS.

o Checkpoint: The reaction is complete when the aryl bromide is consumed.

Phase B: Saponification (Hydrolysis)
« Reagents: LiOH or NaOH (3.0 eq), THF/Water or MeOH/Water.
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e Procedure:

o

Treat the crude ester from Phase A directly with LiOH solution at room temperature.

Stir for 2—4 hours.

[¢]

[¢]

Workup: Acidify with 1M HCI to pH ~2. The free acid will precipitate.

[e]

Purification: Recrystallization from Ethanol/Water or column chromatography (if
necessary).

Synthesis Workflow Diagram
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Caption: Step-wise synthetic pathway utilizing palladium-catalyzed cross-coupling followed by
ester hydrolysis.[2]

Biological Applications & Mechanism

The primary utility of this scaffold lies in the development of inhibitors for Deubiquitinating
Enzymes (DUBS), specifically USP30.[1]

USP30 Inhibition & Mitophagy

USP30 is a mitochondrial outer membrane protein that opposes mitophagy (the clearance of
damaged mitochondria) by removing ubiquitin chains from mitochondrial proteins (e.g., TOM20,
MIRO).

e Mechanism: Inhibiting USP30 enhances the ubiquitination of damaged mitochondria,
promoting their degradation by the autophagosome.
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+ Relevance: This is a therapeutic strategy for Parkinson’s Disease, where mitochondrial
quality control is impaired (often linked to Pink1/Parkin mutations).

« Scaffold Role: The 4-(4-chlorophenyl)-3-methoxybenzoic acid moiety acts as a lipophilic
anchor that fits into the hydrophobic channel of the USP30 ubiquitin-binding pocket, while
the carboxylic acid is often converted to a cyanopyrrolidine warhead to covalently modify the

catalytic cysteine of the enzyme.

Biological Context Diagram
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Caption: The therapeutic logic of USP30 inhibition, showing how the inhibitor prevents
deubiquitination to restore mitophagy.[1]

Safety & Handling

While specific MSDS data for this exact intermediate may be sparse, it should be handled
according to protocols for halogenated benzoic acids.
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e Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).

o Storage: Store in a cool, dry place. The biphenyl core is stable, but the carboxylic acid can
form salts with moisture/bases.

» Disposal: Halogenated organic waste. Do not release into drains due to the environmental
persistence of chlorophenyl groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [4-(4-Chlorophenyl)-3-methoxybenzoic acid chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6399675/docs#4-4-chlorophenyl-3-methoxybenzoic-
acid-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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